N-Ethyl-2-(1-(quinolin-2-yl)ethylidene)hydrazinecarbothioamide
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Overview
Description
N-Ethyl-2-(1-(quinolin-2-yl)ethylidene)hydrazinecarbothioamide is a chemical compound with the molecular formula C14H16N4S and a molecular weight of 272.37 g/mol This compound is known for its unique structure, which includes a quinoline ring and a hydrazinecarbothioamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Ethyl-2-(1-(quinolin-2-yl)ethylidene)hydrazinecarbothioamide typically involves the condensation of 2-quinolinecarboxaldehyde with N-ethylhydrazinecarbothioamide under specific reaction conditions . The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is refluxed for several hours to ensure complete reaction. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and minimize impurities. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-Ethyl-2-(1-(quinolin-2-yl)ethylidene)hydrazinecarbothioamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazinecarbothioamide moiety can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives of the quinoline ring.
Reduction: Reduced forms of the hydrazinecarbothioamide moiety.
Substitution: Substituted quinoline derivatives with various functional groups.
Scientific Research Applications
N-Ethyl-2-(1-(quinolin-2-yl)ethylidene)hydrazinecarbothioamide has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form complexes with transition metals.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its unique structure and reactivity.
Medicine: Explored for its potential therapeutic applications, including its role as a pharmacophore in drug design.
Mechanism of Action
The mechanism of action of N-Ethyl-2-(1-(quinolin-2-yl)ethylidene)hydrazinecarbothioamide involves its interaction with molecular targets such as enzymes and receptors. The quinoline ring can intercalate with DNA, disrupting its function and leading to potential anticancer activity. The hydrazinecarbothioamide moiety can form covalent bonds with nucleophilic sites on proteins, inhibiting their activity and leading to antimicrobial effects .
Comparison with Similar Compounds
N-Ethyl-2-(1-(quinolin-2-yl)ethylidene)hydrazinecarbothioamide can be compared with other similar compounds, such as:
2-Quinolone derivatives: Known for their antimicrobial and anticancer properties.
Hydrazinecarbothioamide derivatives: Used in various chemical and biological applications due to their reactivity and ability to form stable complexes with metals.
The uniqueness of this compound lies in its combination of the quinoline ring and hydrazinecarbothioamide moiety, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C14H16N4S |
---|---|
Molecular Weight |
272.37 g/mol |
IUPAC Name |
1-ethyl-3-[(Z)-1-quinolin-2-ylethylideneamino]thiourea |
InChI |
InChI=1S/C14H16N4S/c1-3-15-14(19)18-17-10(2)12-9-8-11-6-4-5-7-13(11)16-12/h4-9H,3H2,1-2H3,(H2,15,18,19)/b17-10- |
InChI Key |
NNVCTXOMSDBHPZ-YVLHZVERSA-N |
Isomeric SMILES |
CCNC(=S)N/N=C(/C)\C1=NC2=CC=CC=C2C=C1 |
Canonical SMILES |
CCNC(=S)NN=C(C)C1=NC2=CC=CC=C2C=C1 |
Origin of Product |
United States |
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